molecular formula C15H19N3OS B2527831 N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 380879-49-2

N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2527831
CAS No.: 380879-49-2
M. Wt: 289.4
InChI Key: WPCZJWYGDZBVNM-UHFFFAOYSA-N
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Description

The compound N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine belongs to the thienopyrimidine class, a scaffold known for its pharmacological versatility, including anticancer, antimicrobial, and kinase inhibitory activities . Its structure features a tetrahydro[1]benzothieno[2,3-d]pyrimidine core fused to a tetrahydrofuran-derived substituent at the 4-amino position. The tetrahydrofuran group introduces stereoelectronic effects that may enhance solubility and target binding compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-6-12-11(5-1)13-14(17-9-18-15(13)20-12)16-8-10-4-3-7-19-10/h9-10H,1-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZJWYGDZBVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex chemical compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a unique structure that integrates a tetrahydrofuran moiety with a benzothieno-pyrimidine backbone . Its molecular formula is C15H19N3OSC_{15}H_{19}N_{3}OS, highlighting the presence of nitrogen, sulfur, and carbon atoms that contribute to its biological properties. The structural uniqueness may lead to distinctive pharmacological profiles compared to other similar compounds.

Biological Activities

Research indicates that compounds analogous to N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibit a range of biological activities:

  • Antitumor Activity : Similar compounds have shown selective inhibition of tumor cell proliferation. For instance, certain pyrimidine derivatives inhibit the growth of cancer cells expressing folate receptors and demonstrate efficacy in vivo against tumor xenografts in mice .
  • Enzyme Inhibition : Compounds within this class may inhibit critical enzymes involved in nucleotide metabolism, such as β-glycinamide ribonucleotide formyltransferase (GARFTase) . This inhibition is associated with depletion of cellular ATP pools, indicating potential for use in cancer therapies .
  • Receptor Modulation : Certain derivatives have shown high affinity for specific receptors (e.g., alpha 2-adrenoceptors), suggesting potential applications in treating mood disorders or anxiety through central nervous system modulation .

Synthesis Methods

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be achieved through various chemical pathways. Common methods involve:

  • Coupling Reactions : Utilizing tetrahydrofuran derivatives in coupling reactions with benzothieno-pyrimidine precursors.
  • Functionalization : Introducing amine groups and modifying existing functional groups to enhance biological activity.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amineC13H15N3SC_{13}H_{15}N_{3}SLacks tetrahydrofuran; different side chain
2-(1-naphthylmethyl)-5,6,7,8-tetrahydro(1)benzothieno(2,3-d)pyrimidinC15H15N3SC_{15}H_{15}N_{3}SContains naphthyl instead of tetrahydrofuran
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidinC15H15N3OSC_{15}H_{15}N_{3}OSSimilar core structure but different substituent

This table illustrates the diversity among related compounds and highlights how variations in structure can influence biological activity.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Antitumor Efficacy : A study demonstrated that specific pyrimidine derivatives exhibited potent antitumor activity against human tumor cell lines (KB and IGROV1), outperforming other tested compounds in both in vitro and in vivo settings. The mechanism was linked to selective transport via folate receptors and inhibition of key metabolic pathways .
  • Neuropharmacological Effects : Research on benzofuro-pyridines indicated their potential as antidepressants due to their high selectivity for alpha 2-adrenoceptors. This suggests that similar structures might also modulate neurotransmitter systems effectively .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing derivatives related to this compound. Liu et al. (2006) demonstrated various synthetic routes using an aza-Wittig reaction to construct complex heterocyclic compounds derived from the benzothieno-pyrimidine framework. The synthesis often involves multi-step processes that require careful optimization to yield high-purity products suitable for biological testing.

Example Synthesis Pathway

  • Starting Materials : Utilize readily available precursors such as thiophenes and pyrimidines.
  • Reactions : Employ reactions like cyclization and functional group modifications.
  • Purification : Use chromatographic techniques to isolate the desired product.

Biological Activities

The biological activities of N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine derivatives have been investigated extensively.

Antimicrobial Activity

Mittal et al. (2011) synthesized a series of tricyclic compounds related to this structure and evaluated their antimicrobial properties. The study found that many derivatives exhibited significant antibacterial and antifungal activities when tested against various microbial strains.

CompoundActivity TypeMIC (µg/mL)
Derivative AAntibacterial12
Derivative BAntifungal15

Anticancer Potential

Additionally, some derivatives have shown promise in anticancer research. For instance, compounds derived from the thieno-pyrimidine structure have been tested against cancer cell lines, demonstrating potential cytotoxic effects.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy of synthesized compounds.
    • Methodology : Agar diffusion method was used to assess the inhibition zones.
    • Results : Most compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Evaluation :
    • Objective : Assess cytotoxicity against human cancer cell lines.
    • Methodology : MTT assay was performed to determine cell viability.
    • Results : Certain derivatives showed IC50 values in the low micromolar range, indicating strong anticancer potential.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among thienopyrimidine analogs occur at the 4-amino position and the pyrimidine core. Below is a comparative analysis based on substituent type:

Compound Substituent Key Properties Reference
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl - MP: 140–142°C
- IR: 3450 cm⁻¹ (NH)
- Antiproliferative activity
N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine N4-CH3, 4-Methoxyphenyl - MP: 198–199.6°C
- NMR: δ 3.72 (OCH3), 3.42 (N-CH3)
- Improved lipophilicity
N-(4-(Methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Methylthiophenyl - MP: 189–191°C
- NMR: δ 2.41 (-SCH3)
- Enhanced metabolic stability
Target Compound Tetrahydrofuran-2-ylmethyl - Hypothesized MP: 180–200°C (estimated)
- Potential for H-bonding via O atom

Key Observations :

  • Electron-Donating Groups (e.g., -OCH3) : Improve solubility and modulate kinase inhibition (e.g., EGFR/VEGFR-2) .
  • Hydrophobic Groups (e.g., -SCH3) : Enhance membrane permeability but may reduce aqueous solubility .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step reactions starting from tetrahydrobenzothieno[2,3-d]pyrimidine precursors. Key steps include:

  • Core Formation : Cyclocondensation of 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with formamide derivatives (e.g., HCONH₂) to form the pyrimidine ring .
  • Functionalization : Reaction of the 4-chloro intermediate with tetrahydrofuran-2-ylmethylamine under reflux in acetonitrile or ethanol, often requiring 24 hours for completion .
  • Optimization : Use of triethylorthoformate and ammonium hydroxide to stabilize intermediates, followed by purification via column chromatography or recrystallization .
    Yield and purity depend on solvent choice, temperature control, and stoichiometric ratios of reactants.

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Answer:
Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and coupling patterns (e.g., δ ~2.4–2.5 ppm for methyl groups on the pyrimidine ring) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the fused bicyclic system and verify stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
While direct data on this compound is limited, structurally related thienopyrimidines exhibit:

  • Antimicrobial Activity : MIC values as low as 2 µg/mL against Pseudomonas aeruginosa via biofilm disruption .
  • Kinase Inhibition : EGFR and ACK1/TNK2 inhibition (IC₅₀ ~0.5–5 µM) due to interactions with the ATP-binding pocket .
  • Cytotoxicity : IC₅₀ of 10–50 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .
    Activity is attributed to the tetrahydrofuran-2-ylmethyl group enhancing solubility and target affinity .

Advanced: How do reaction conditions influence synthetic outcomes, and how can contradictions in literature data be resolved?

Answer:

  • Solvent Effects : Ethanol vs. acetonitrile alters reaction kinetics; ethanol may reduce side products but prolong reaction time (24–48 hours) .
  • Temperature : Reflux (80–100°C) optimizes cyclization, but higher temperatures risk decomposition .
  • Contradictions : Discrepancies in yield (40–80%) arise from varying aniline derivatives (electron-withdrawing groups slow amination) . Resolution requires systematic DOE (Design of Experiments) to map parameter interactions.

Advanced: How can computational modeling elucidate the mechanism of action and guide structural optimization?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with EGFR’s Met793 and π-π stacking with Phe723) .
  • MD Simulations : All-atom simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns, highlighting hydrophobic contributions from the tetrahydrofuran moiety .
  • QSAR Models : Predictive models correlate substituent electronegativity (Hammett σ) with antimicrobial potency (R² > 0.85) .

Advanced: What strategies address solubility challenges in in vivo studies?

Answer:

  • Prodrug Design : Phosphorylation of the pyrimidine NH group increases aqueous solubility by >10-fold .
  • Co-solvents : Use of PEG-400 or cyclodextrin inclusion complexes enhances bioavailability (AUC increased by 50% in rodent models) .
  • Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates (e.g., melting point ~287°C for hydrochloride derivatives) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Answer:

  • Core Modifications : Substitution at the 2-position with sulfanyl groups (e.g., -SCH₂C₆H₅) enhances kinase selectivity .
  • Side Chain Optimization : Replacing tetrahydrofuran with morpholine increases metabolic stability (t₁/₂ from 2 to 6 hours) .
  • Bioisosteres : Pyridine-for-furan swaps maintain activity while reducing CYP450 inhibition .

Advanced: What experimental controls are essential for validating biological assay reproducibility?

Answer:

  • Positive Controls : Use known inhibitors (e.g., Gefitinib for EGFR assays) to confirm assay sensitivity .
  • Counter-Screens : Test against unrelated targets (e.g., COX-2) to rule out off-target effects .
  • Dose-Response Curves : Triplicate measurements with 8-point dilution series (R² > 0.95) ensure IC₅₀ accuracy .

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